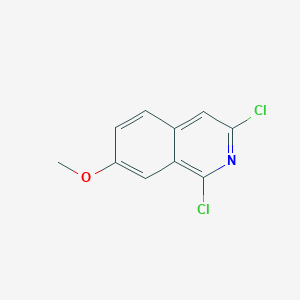

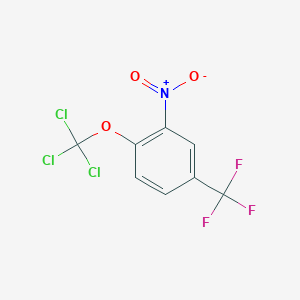

![molecular formula C9H6N2 B1403956 6-Etinilimidazo[1,2-A]piridina CAS No. 1373337-86-0](/img/structure/B1403956.png)

6-Etinilimidazo[1,2-A]piridina

Descripción general

Descripción

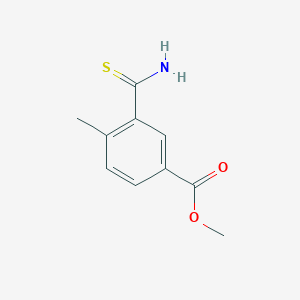

6-Ethynylimidazo[1,2-A]pyridine (EIAP) is a chemical compound that has been the subject of extensive research in various fields including cancer research and food safety. It has a molecular weight of 143.15 and is typically stored in a refrigerator .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for 6-Ethynylimidazo[1,2-A]pyridine is 1S/C8H5N3/c1-2-7-6-11-4-3-9-8(11)5-10-7/h1,3-6H . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

6-Ethynylimidazo[1,2-A]pyridine is a liquid at room temperature .Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los análogos de 6-Etinilimidazo[1,2-A]piridina se han identificado como potentes agentes antituberculosos. Exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los medicamentos (XDR-TB). La relación estructura-actividad y el modo de acción de estos compuestos han sido objeto de una extensa investigación, contribuyendo al desarrollo de nuevos medicamentos contra la tuberculosis .

Andamiaje de Química Medicinal

El andamiaje de imidazo[1,2-A]piridina es reconocido por su amplia gama de aplicaciones en química medicinal. Sirve como un andamiaje de "prejuicio farmacológico", lo que significa que es una estructura favorecida en el diseño de nuevos agentes terapéuticos debido a sus propiedades favorables y versatilidad .

Ciencia de Materiales

Más allá de sus aplicaciones medicinales, la this compound también es valiosa en la ciencia de los materiales. Sus características estructurales la hacen adecuada para el desarrollo de nuevos materiales con aplicaciones potenciales en diversas industrias .

Estrategias de Síntesis

La síntesis de imidazo[1,2-A]piridinas se ha explorado a través de diversas estrategias, como condensación, reacciones multicomponente, acoplamiento oxidativo, reacciones en tándem, aminooxigenación e hidroaminación. Estos métodos mejoran la accesibilidad de esta entidad para futuras aplicaciones en química .

Investigación de Enfermedades Infecciosas

La investigación sobre enfermedades infecciosas se ha beneficiado del uso de derivados de imidazo[1,2-A]piridina. Su actividad biológica contra varios patógenos los convierte en un punto central en la búsqueda de nuevos tratamientos para enfermedades infecciosas .

Investigación en Descubrimiento de Fármacos

La clase de imidazo[1,2-A]piridina ha experimentado un renacimiento en la investigación en descubrimiento de fármacos. Los investigadores han estado revisando compuestos anti-TB de esta clase, discutiendo su desarrollo y varias estrategias de salto de andamiaje durante la última década .

Nanomedicina

Los derivados de imidazo[1,2-A]piridina se están explorando en el campo de la nanomedicina. Su potencial para crear sistemas de administración de fármacos a nanoescala podría revolucionar la forma en que abordamos el tratamiento de diversas enfermedades .

Mejora del Perfil Farmacológico

La incorporación de la entidad imidazo[1,2-A]piridina en moléculas de fármacos ha demostrado mejorar su perfil farmacológico. Esto incluye mejorar la eficacia, selectividad y seguridad de los fármacos, lo que los hace más efectivos en aplicaciones clínicas .

Mecanismo De Acción

Target of Action

6-Ethynylimidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . It has been found to act as a covalent inhibitor, targeting the KRAS G12C mutation in cancer cells . This mutation is common in several types of cancer, making it a significant target for anticancer agents .

Mode of Action

The compound interacts with its target through a covalent bond, a strong type of bond that ensures a durable and specific interaction with the target . This covalent interaction leads to the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

It is known that the inhibition of the kras g12c mutation can disrupt several downstream signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to the death of cancer cells .

Result of Action

The primary result of the action of 6-Ethynylimidazo[1,2-A]pyridine is the inhibition of the KRAS G12C mutation . This inhibition disrupts the signaling pathways necessary for cancer cell proliferation and survival, leading to the death of these cells . Therefore, the compound has potential as a potent anticancer agent .

Safety and Hazards

The safety data sheet for 6-Ethynylimidazo[1,2-A]pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Ethynylimidazo[1,2-A]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to induce oxidative stress and cell senescence in chronic myeloid leukemia cells . It interacts with enzymes involved in redox reactions, leading to increased lipid peroxidation and decreased levels of reduced glutathione. These interactions highlight the compound’s potential as a pro-oxidant, which can disrupt cellular redox balance and promote oxidative damage.

Cellular Effects

The effects of 6-Ethynylimidazo[1,2-A]pyridine on various types of cells and cellular processes are profound. In chronic myeloid leukemia cells, this compound induces cell senescence and oxidative stress . It decreases cell proliferation and increases cell senescence after 48 and 72 hours of exposure. Additionally, 6-Ethynylimidazo[1,2-A]pyridine influences cell signaling pathways by inducing oxidative stress, which can lead to alterations in gene expression and cellular metabolism. These effects underscore the compound’s potential as an antitumor agent.

Molecular Mechanism

The molecular mechanism of 6-Ethynylimidazo[1,2-A]pyridine involves its ability to induce oxidative stress and disrupt cellular redox balance. This compound interacts with enzymes involved in redox reactions, leading to increased lipid peroxidation and decreased levels of reduced glutathione . These interactions result in oxidative damage to cellular components, promoting cell senescence and inhibiting cell proliferation. Additionally, 6-Ethynylimidazo[1,2-A]pyridine may influence gene expression by inducing oxidative stress, which can activate signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethynylimidazo[1,2-A]pyridine change over time. Studies have shown that this compound induces oxidative stress and cell senescence in chronic myeloid leukemia cells after 48 and 72 hours of exposure . The stability and degradation of 6-Ethynylimidazo[1,2-A]pyridine in laboratory conditions are crucial factors that influence its long-term effects on cellular function. Prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage, highlighting the importance of understanding its temporal dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of 6-Ethynylimidazo[1,2-A]pyridine vary with different dosages in animal models. Higher doses of this compound can lead to increased oxidative stress and cellular damage, while lower doses may have less pronounced effects. Studies have shown that the compound’s pro-oxidant properties can induce oxidative stress and cell senescence in a dose-dependent manner . High doses of 6-Ethynylimidazo[1,2-A]pyridine may also result in toxic or adverse effects, underscoring the need for careful dosage optimization in experimental studies.

Metabolic Pathways

6-Ethynylimidazo[1,2-A]pyridine is involved in metabolic pathways that include interactions with enzymes and cofactors involved in redox reactions. This compound induces oxidative stress by increasing lipid peroxidation and decreasing levels of reduced glutathione . These interactions highlight the compound’s role in disrupting cellular redox balance and promoting oxidative damage. Understanding the metabolic pathways of 6-Ethynylimidazo[1,2-A]pyridine is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 6-Ethynylimidazo[1,2-A]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s ability to induce oxidative stress and cellular damage suggests that it may accumulate in specific cellular compartments where redox reactions occur . Understanding the transport and distribution of 6-Ethynylimidazo[1,2-A]pyridine is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 6-Ethynylimidazo[1,2-A]pyridine is crucial for understanding its activity and function. This compound may localize to specific cellular compartments where redox reactions occur, such as the mitochondria and endoplasmic reticulum . The targeting signals and post-translational modifications that direct 6-Ethynylimidazo[1,2-A]pyridine to these compartments are important factors that influence its biochemical properties and cellular effects. Understanding the subcellular localization of 6-Ethynylimidazo[1,2-A]pyridine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

6-ethynylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-8-3-4-9-10-5-6-11(9)7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHIBJLZIHAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

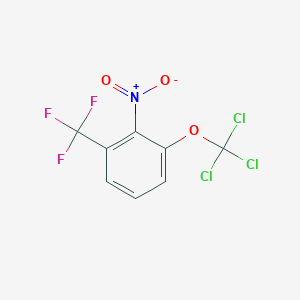

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)

![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)